2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide
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Overview
Description
2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetamide is a complex organic compound with a unique structure that includes a triazino-purinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazino-purinyl core, followed by the introduction of the dimethyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for developing new therapeutic agents.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetamide include other triazino-purinyl derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a versatile tool in scientific research.
Properties
IUPAC Name |
2-[3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-11-6-4-5-7-13(11)9-25-17(28)15-16(23(3)19(25)29)21-18-24(15)8-12(2)22-26(18)10-14(20)27/h4-7H,8-10H2,1-3H3,(H2,20,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLOSJJMIWXLIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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